molecular formula C13H20N2 B13041990 3-(Adamantan-1-yl)-3-aminopropanenitrile

3-(Adamantan-1-yl)-3-aminopropanenitrile

Cat. No.: B13041990
M. Wt: 204.31 g/mol
InChI Key: GQEADJTZWDTSEK-UHFFFAOYSA-N
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Description

3-(Adamantan-1-yl)-3-aminopropanenitrile is an organic compound featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Adamantan-1-yl)-3-aminopropanenitrile typically involves the reaction of adamantan-1-amine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Adamantan-1-yl)-3-aminopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The adamantane moiety can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Nitrile oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

3-(Adamantan-1-yl)-3-aminopropanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing antiviral and neuroprotective agents.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(Adamantan-1-yl)-3-aminopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or proteins.

Comparison with Similar Compounds

  • 1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone
  • 2-(Adamantan-1-yl)ethanamine
  • N-(Adamantan-1-yl)acetamide

Comparison: 3-(Adamantan-1-yl)-3-aminopropanenitrile stands out due to its unique combination of the adamantane moiety and the nitrile group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and versatility in various applications, making it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

3-(1-adamantyl)-3-aminopropanenitrile

InChI

InChI=1S/C13H20N2/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12H,1,3-8,15H2

InChI Key

GQEADJTZWDTSEK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CC#N)N

Origin of Product

United States

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